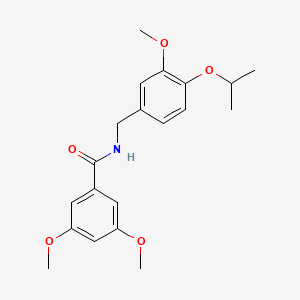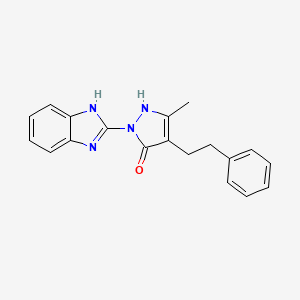![molecular formula C17H23NO2 B4739804 N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide](/img/structure/B4739804.png)
N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide
Descripción general
Descripción
N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide, also known as Bicuculline, is a potent and selective antagonist of the type A gamma-aminobutyric acid (GABA-A) receptor. It is a bicyclic compound that was first isolated from the plant Dicentra cucullaria in 1932. Bicuculline is widely used in scientific research to study the role of GABA-A receptors in the central nervous system.
Mecanismo De Acción
N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide acts as a competitive antagonist of the GABA-A receptor. It binds to the receptor at the same site as GABA and blocks the inhibitory effects of GABA. This leads to an increase in neuronal excitability and can cause convulsions and seizures.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It increases neuronal excitability and can cause convulsions and seizures. It also increases the release of neurotransmitters such as glutamate and acetylcholine. This compound has been shown to have both excitatory and inhibitory effects on the central nervous system, depending on the concentration and location of the receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide is a powerful tool for studying the role of GABA-A receptors in the central nervous system. It is a selective antagonist that can be used to block the inhibitory effects of GABA, allowing researchers to study the excitatory effects of other neurotransmitters. However, this compound is also a potent convulsant and can be toxic at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab experiments.
Direcciones Futuras
There are a number of future directions for research on N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide. One area of interest is the development of new treatments for epilepsy. This compound has been shown to be effective in animal models of epilepsy, and researchers are exploring ways to improve its efficacy and reduce its toxicity. Another area of interest is the role of GABA-A receptors in other neurological disorders, such as anxiety and depression. This compound may have potential as a therapeutic agent for these disorders, and further research is needed to explore this possibility. Finally, researchers are exploring new methods for synthesizing this compound and other GABA-A receptor antagonists, with the goal of improving their selectivity and reducing their toxicity.
Aplicaciones Científicas De Investigación
N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide is used in scientific research to study the role of GABA-A receptors in the central nervous system. It is a potent antagonist of the GABA-A receptor and can be used to block the inhibitory effects of GABA. This allows researchers to study the excitatory effects of neurotransmitters such as glutamate and acetylcholine. This compound is also used to study the mechanisms of epileptic seizures and to develop new treatments for epilepsy.
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-11-4-3-5-15(8-11)20-12(2)17(19)18-16-10-13-6-7-14(16)9-13/h3-5,8,12-14,16H,6-7,9-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOOBLTUGHIOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine](/img/structure/B4739740.png)

![{2-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4739757.png)
![2,5-bis[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole](/img/structure/B4739758.png)
![2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4739768.png)
![ethyl [2,2,2-trifluoro-1-[(4-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4739775.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4739783.png)
![3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4739787.png)

![N-(3-acetylphenyl)-3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4739798.png)

![methyl [5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4739813.png)

![7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4739830.png)